4,5,6,7-テトラヒドロピラゾロ[1,5-a]ピラジン二塩酸塩
説明
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique pyrazolo[1,5-a]pyrazine core, which is a fused bicyclic structure. The dihydrochloride form enhances its solubility and stability, making it a valuable building block in various chemical and pharmaceutical applications .
科学的研究の応用
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes
作用機序
Target of Action
It’s known that this compound is used as a building block in medicinal chemistry , suggesting that it may interact with a variety of biological targets depending on the specific functional groups attached to its core structure .
Mode of Action
The compound’s interaction with its targets would depend on the specific functional groups introduced to its core structure . These functional groups can be neutral or functionalized in different positions of pyrazole and/or piperazine rings .
Biochemical Pathways
Given its use as a building block in medicinal chemistry , it’s plausible that it could be involved in a variety of biochemical pathways depending on the specific functional groups attached to its core structure .
Pharmacokinetics
As a building block in medicinal chemistry , its pharmacokinetic properties would likely be influenced by the specific functional groups introduced to its core structure .
Result of Action
Given its use as a building block in medicinal chemistry , the effects of this compound would likely depend on the specific functional groups introduced to its core structure .
Action Environment
As a building block in medicinal chemistry , these factors would likely be influenced by the specific functional groups introduced to its core structure .
生化学分析
Biochemical Properties
It has been found to be a potential inhibitor of the Hepatitis B Virus (HBV) core protein . This suggests that it may interact with certain enzymes and proteins involved in the life cycle of HBV .
Cellular Effects
In the context of HBV infection, 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride may influence cell function by inhibiting the HBV core protein . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism related to the virus .
Molecular Mechanism
Its potential role as an inhibitor of the HBV core protein suggests that it may bind to this protein and inhibit its function .
Dosage Effects in Animal Models
In animal models, specifically in a HBV AAV mouse model, the compound demonstrated inhibition of HBV DNA viral load when administered orally .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the alkylation and formylation of pyrazole derivatives, followed by double reductive amination to yield the desired compound . The reaction conditions often require specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve multistep synthesis processes that are optimized for large-scale manufacturing. These processes often include the use of automated reactors and continuous flow systems to maintain consistency and efficiency .
化学反応の分析
Types of Reactions: 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as carbonyls or hydroxyls.
Reduction: This can lead to the formation of more saturated derivatives.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products: The major products formed from these reactions include various functionalized derivatives that can be further utilized in synthetic chemistry and drug development .
類似化合物との比較
- 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride
- Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide
- 5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine
Comparison: 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride stands out due to its unique structural features and versatile reactivity. Compared to its analogs, it offers a broader range of functionalization possibilities and has shown promising results in various biological assays .
生物活性
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride (CAS No. 165894-07-5) is a heterocyclic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activities, focusing on its mechanisms of action, pharmacokinetics, and therapeutic efficacy.
- Molecular Formula : C₆H₁₁Cl₂N₃
- Molecular Weight : 196.08 g/mol
- Purity : ≥95%
- Storage Conditions : Inert atmosphere at 2-8°C
Antiviral Properties
Recent studies have highlighted the compound's potential as an antiviral agent, particularly against Hepatitis B Virus (HBV). Research indicates that 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride functions as an allosteric modulator of the HBV core protein. A study demonstrated that this compound effectively inhibited HBV DNA viral load in a mouse model when administered orally. The lead compound showed significant efficacy against various nucleos(t)ide-resistant HBV variants, suggesting a promising avenue for developing treatments for chronic HBV infections .
Pharmacokinetics
Pharmacokinetic studies reveal rapid clearance of the compound in vivo. Following intravenous administration at a dosage of 10 mg/kg in mice, plasma levels dropped below detection limits within 90 minutes. The half-life was approximately 10 minutes, indicating a need for frequent dosing or formulation adjustments to enhance bioavailability and therapeutic outcomes .
Antitumor Activity
The compound's structural analogs have been investigated for antitumor activity. Pyrazole derivatives are known to exhibit inhibitory effects against various cancer cell lines due to their ability to interfere with key signaling pathways involved in tumor growth and metastasis. Notably, certain derivatives have shown promising results in inhibiting kinases such as BRAF(V600E) and EGFR, which are crucial targets in cancer therapy .
The biological activity of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride is primarily attributed to its ability to modulate protein interactions and enzymatic activities:
- Allosteric Modulation : The compound acts on viral proteins to alter their conformation and function without directly competing with substrates.
- Kinase Inhibition : Certain derivatives inhibit kinase activity critical for cancer cell proliferation and survival.
Study on Antiviral Efficacy
A recent study investigated the antiviral efficacy of this compound against HBV in a controlled animal model. The results indicated that treatment initiated four days post-infection significantly improved survival rates and reduced viral loads when compared to untreated controls. The findings support the potential use of this compound as a therapeutic option for managing HBV infections .
Antitumor Activity Assessment
In vitro studies have assessed the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of selected derivatives with doxorubicin demonstrated enhanced cytotoxicity compared to doxorubicin alone. This synergistic effect underscores the potential of these compounds in combination therapy regimens for more effective cancer treatment strategies .
Summary Table of Biological Activities
特性
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c1-2-8-9-4-3-7-5-6(1)9;;/h1-2,7H,3-5H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMICXXVEAZRJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743185 | |
Record name | 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165894-07-5 | |
Record name | 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。